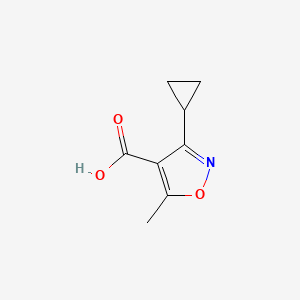
5-bromo-3-chloro-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
5-Bromo-1H-indole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a useful intermediate used in the synthesis of indole derivatives that functions as inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their biologically vital properties . A new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK) .
Molecular Structure Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Among all, the analogs N-(2-chloro-6-fluorobenzyl)-5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide (89), N-(2-hydroxybenzyl)-5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide (90), and 5-bromo-2-(5-methyl-1H-imidazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)-1H-indole (91) improved the activities against HIVRT mutants Y181C and … .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
5-bromo-3-chloro-1H-indole-2-carboxylic acid: is a derivative of indole, which has been extensively studied for its potential in treating various types of cancer. Indole derivatives are known to exhibit properties that can inhibit the growth of cancer cells . The compound’s structure allows it to interact with specific cellular targets, potentially leading to the development of new anticancer drugs.
Antimicrobial Activity
The indole core is a prevalent structure in compounds with antimicrobial properties. Research has shown that indole derivatives can be effective against a range of microbes, including bacteria and fungi . This makes 5-bromo-3-chloro-1H-indole-2-carboxylic acid a candidate for the development of new antimicrobial agents.
Treatment of Disorders
Indole derivatives have been recognized for their role in treating various disorders in the human body. The unique properties of these compounds allow them to interact with biological pathways, offering therapeutic potential for disorders that may not respond to traditional treatments .
HIV-1 Integrase Inhibition
Studies have identified indole-2-carboxylic acid derivatives as effective inhibitors of HIV-1 integrase, an enzyme critical for the HIV replication cycle. Derivatives like 5-bromo-3-chloro-1H-indole-2-carboxylic acid could play a role in the development of new antiretroviral therapies by targeting this enzyme .
Enzyme Inhibition
Indole derivatives have been explored as inhibitors for various enzymes. For instance, they have been studied for their ability to inhibit indoleamine 2,3-dioxygenase, an enzyme involved in immune response regulation . This application has implications for treating diseases where the immune system plays a crucial role.
Synthesis of Biologically Active Molecules
5-bromo-3-chloro-1H-indole-2-carboxylic acid: can be used as a reactant in the synthesis of biologically active molecules. Its structure is conducive to chemical modifications, allowing researchers to create a variety of compounds with potential biological activities .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . The specific interactions and changes depend on the particular derivative and its target.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways, which are affected in different ways by the indole derivatives.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that they can have diverse effects at the molecular and cellular levels .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-3-chloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJFJUYTJUUOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-chloro-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



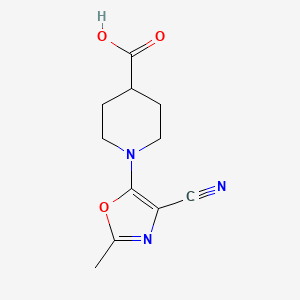
![6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1516999.png)

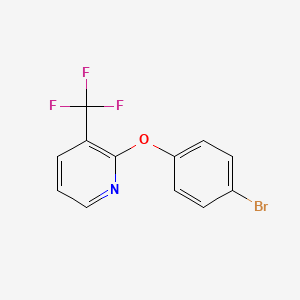
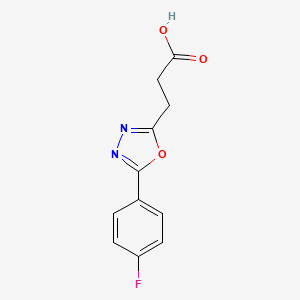
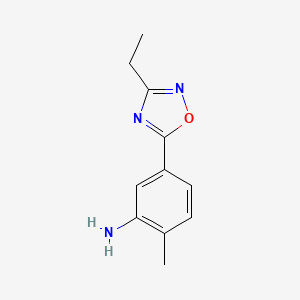
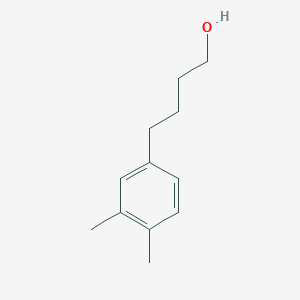
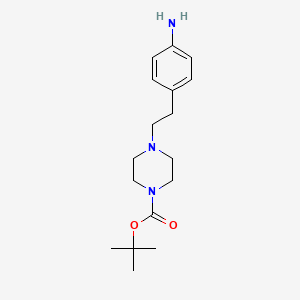

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)

![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)
![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)
